3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole
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Overview
Description
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, p-methoxybenzaldehyde, and 2-aminopropane.
Condensation Reaction: The indole is first reacted with p-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with 2-aminopropane to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(p-Methoxyphenyl)indole: Lacks the 2-aminopropyl group but shares the indole and p-methoxyphenyl structure.
3-(2-Aminopropyl)indole: Lacks the p-methoxyphenyl group but contains the 2-aminopropyl and indole structure.
Uniqueness
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole is unique due to the presence of both the 2-aminopropyl and p-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
52019-02-0 |
---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-1H-indol-3-yl]propan-2-amine |
InChI |
InChI=1S/C18H20N2O/c1-12(19)11-16-15-5-3-4-6-17(15)20-18(16)13-7-9-14(21-2)10-8-13/h3-10,12,20H,11,19H2,1-2H3 |
InChI Key |
XCAPBSMLGZLHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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